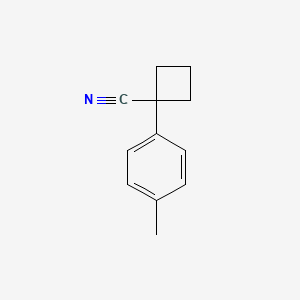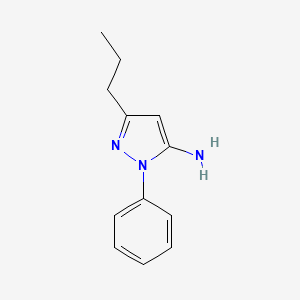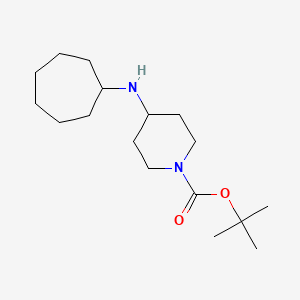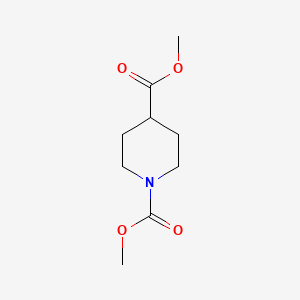
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine
説明
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a heterocyclic organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol. This compound features a pyridine ring substituted with a tetrahydropyran moiety and an amine group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-4-carboxaldehyde and tetrahydro-2H-pyran-4-ol as starting materials.
Reaction Conditions: The reaction involves a reductive amination process, where the aldehyde group is first converted to an imine by reacting with an amine, followed by reduction to form the amine group.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Catalysts: Various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are used to facilitate the reduction step.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form pyridine-N-oxide derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Various substituted pyridine derivatives.
科学的研究の応用
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism by which Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
類似化合物との比較
Pyridin-2-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Similar structure but with a different position of the pyridine ring.
Pyridin-3-ylmethyl-(tetrahydro-pyran-4-YL)-amine: Another positional isomer with distinct chemical properties.
Pyridin-4-ylmethyl-(tetrahydro-pyran-3-YL)-amine: Similar to the main compound but with a different tetrahydropyran ring.
Uniqueness: Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is unique due to its specific substitution pattern on the pyridine ring and the tetrahydropyran ring, which influences its reactivity and applications.
特性
IUPAC Name |
N-(pyridin-4-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-13-11-3-7-14-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKMRFDJHVDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656228 | |
| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-39-4 | |
| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)
